

Thermodynamic Properties of Cyclic Nitrogen Molecules: An In-Depth Technical Guide

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Compound of Interest

Compound Name: *Tetrazete*

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This technical guide provides a comprehensive overview of the core thermodynamic properties of cyclic nitrogen molecules, a class of compounds of significant interest in medicinal chemistry and materials science. Understanding the enthalpy of formation, entropy, Gibbs free energy, and bond dissociation energies of these molecules is crucial for predicting their stability, reactivity, and potential biological activity. This document summarizes key quantitative data, details experimental and computational methodologies for their determination, and visualizes relevant biological pathways.

Core Thermodynamic Properties

The thermodynamic stability and reactivity of cyclic nitrogen molecules are governed by a delicate balance of ring strain, aromaticity, and the number and arrangement of nitrogen atoms within the ring. The following tables present a summary of key thermodynamic data for representative aziridines, diazines, triazines, and tetrazoles.

Table 1: Enthalpy of Formation (ΔH_f°), Gibbs Free Energy of Formation (ΔG_f°), and Standard Entropy (S°) of Selected Cyclic Nitrogen Molecules at 298.15 K

Molecule	Formula	ΔH_f° (kJ/mol)	ΔG_f° (kJ/mol)	S° (J/mol·K)
Aziridines				
Aziridine	C ₂ H ₅ N	123.9 ± 0.6[1][2]	-	-
2-Methylaziridine	C ₃ H ₇ N	85.3	181.9	283.5
Diazines				
Pyridazine (1,2-Diazine)	C ₄ H ₄ N ₂	267.0 ± 1.5[3]	-	-
Pyrimidine (1,3-Diazine)	C ₄ H ₄ N ₂	209.0 ± 1.5[3]	-	-
Pyrazine (1,4-Diazine)	C ₄ H ₄ N ₂	135.0 ± 1.5[3]	-	-
Triazines				
1,3,5-Triazine	C ₃ H ₃ N ₃	159.4	-	-
2,4,6-Trimethoxy-1,3,5-triazine	C ₆ H ₉ N ₃ O ₃	-478.60 ± 0.87[4]	-	-
2,4,6-Triethoxy-1,3,5-triazine	C ₉ H ₁₅ N ₃ O ₃	-584.99 ± 1.50[4]	-	-
Tetrazoles				
1H-Tetrazole	CH ₂ N ₄	236.4	-	-

Note: Data for some compounds, particularly for Gibbs free energy and entropy, are not readily available in the literature and often require computational estimation.

Table 2: Selected Bond Dissociation Energies (BDEs) of Cyclic Nitrogen Molecules

Molecule Type	Bond	BDE (kJ/mol)
Hydrazine (for N-N reference)	$\text{H}_2\text{N}-\text{NH}_2$	~275
General N-N Single Bond	N-N	~160
General C-N Single Bond	C-N	~305

Note: BDEs are highly dependent on the specific molecular structure and substituent effects. The values presented are general approximations.

Experimental and Computational Protocols

The determination of thermodynamic properties relies on a combination of experimental techniques and computational methods.

Experimental Protocol: Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is a standard experimental technique to determine the enthalpy of combustion of a substance, from which the standard enthalpy of formation can be calculated using Hess's Law.

Objective: To determine the standard enthalpy of combustion of a solid cyclic nitrogen compound.

Apparatus:

- Adiabatic bomb calorimeter
- Oxygen bomb
- Crucible
- Fuse wire (e.g., nickel-chromium)
- Pellet press

- High-precision thermometer
- Oxygen tank with regulator
- Standard substance for calibration (e.g., benzoic acid)

Procedure:

- Calibration:
 - Accurately weigh approximately 1 g of the standard substance (e.g., benzoic acid) and press it into a pellet.
 - Measure and record the length of the fuse wire.
 - Assemble the bomb with the pellet and fuse wire, ensuring the wire is in contact with the sample.
 - Add a small, known amount of distilled water (typically 1 mL) to the bomb to saturate the internal atmosphere and dissolve the acidic products of combustion.[5]
 - Seal the bomb and pressurize it with oxygen to approximately 30 atm.[5]
 - Submerge the bomb in a known mass of water in the calorimeter.
 - Allow the system to reach thermal equilibrium and record the initial temperature.
 - Ignite the sample and record the temperature at regular intervals until a maximum temperature is reached and the temperature starts to fall.
 - Calculate the heat capacity of the calorimeter using the known enthalpy of combustion of the standard.
- Sample Measurement:
 - Repeat the procedure with a known mass of the cyclic nitrogen compound.
 - Record the initial and final temperatures.

- Measure the length of the unburned fuse wire.
- Calculations:
 - Calculate the heat released during the combustion of the sample, correcting for the heat released by the combustion of the fuse wire and the formation of nitric acid (from the nitrogen in the sample and residual air).
 - Determine the enthalpy of combustion of the sample per mole.
 - Use Hess's Law and the known standard enthalpies of formation of CO₂, H₂O, and N₂ to calculate the standard enthalpy of formation of the cyclic nitrogen compound.

Computational Protocol: Calculating Thermodynamic Properties with Gaussian CBS-QB3

The Complete Basis Set (CBS) methods, particularly CBS-QB3, are high-accuracy computational models used to calculate thermodynamic properties of molecules.

Objective: To calculate the standard enthalpy of formation (ΔH_f°), Gibbs free energy of formation (ΔG_f°), and standard entropy (S°) of a cyclic nitrogen molecule (e.g., 1,2,4-triazole) using the Gaussian software package.

Procedure:

- Input File Preparation:
 - Create an input file (.gjf or .com) with the molecular geometry of 1,2,4-triazole. This can be built using a molecular editor or by providing Cartesian coordinates.
 - Specify the CBS-QB3 method in the route section of the input file. This keyword automatically performs a series of calculations including geometry optimization, frequency calculation, and single-point energy calculations at different levels of theory and basis sets.^{[6][7]}
 - The input file will look similar to this:
- Running the Calculation:

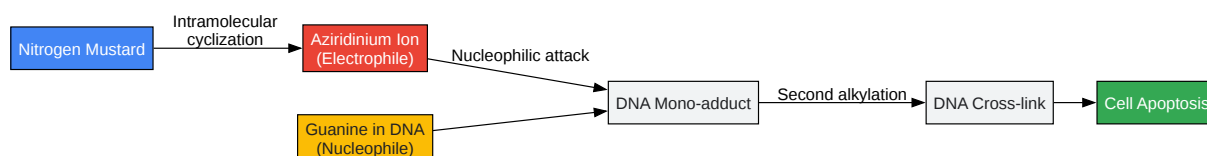
- Submit the input file to Gaussian. The software will execute the multi-step CBS-QB3 calculation.
- Output Analysis:
 - Upon completion, analyze the output file (.log or .out).
 - Search for "CBS-QB3" to find the summary of the results.
 - The output will provide the CBS-QB3 (0 K) energy, the CBS-QB3 energy at 298.15 K, the CBS-QB3 enthalpy at 298.15 K, and the CBS-QB3 Gibbs free energy at 298.15 K.[\[6\]](#)[\[8\]](#)
 - The standard entropy (S°) is also reported in the thermochemistry section of the output.
 - To calculate the standard enthalpy of formation, an atomization or isodesmic reaction approach is typically used, combining the computed high-accuracy energy of the molecule with the experimental enthalpies of formation of the constituent atoms or reference molecules.

Signaling Pathways and Mechanisms of Action

Cyclic nitrogen molecules are prevalent in pharmaceuticals, often exerting their therapeutic effects by modulating specific biological signaling pathways.

Aziridines: DNA Alkylation via Aziridinium Ion Formation

Nitrogen mustards, which contain a bis(2-chloroethyl)amine moiety, are a class of anticancer drugs that form highly reactive aziridinium ions in vivo.[\[4\]](#)[\[9\]](#) These ions act as potent electrophiles, alkylating DNA, primarily at the N7 position of guanine.[\[10\]](#)[\[11\]](#) This leads to DNA damage, cross-linking, and ultimately, apoptosis of cancer cells.[\[12\]](#)

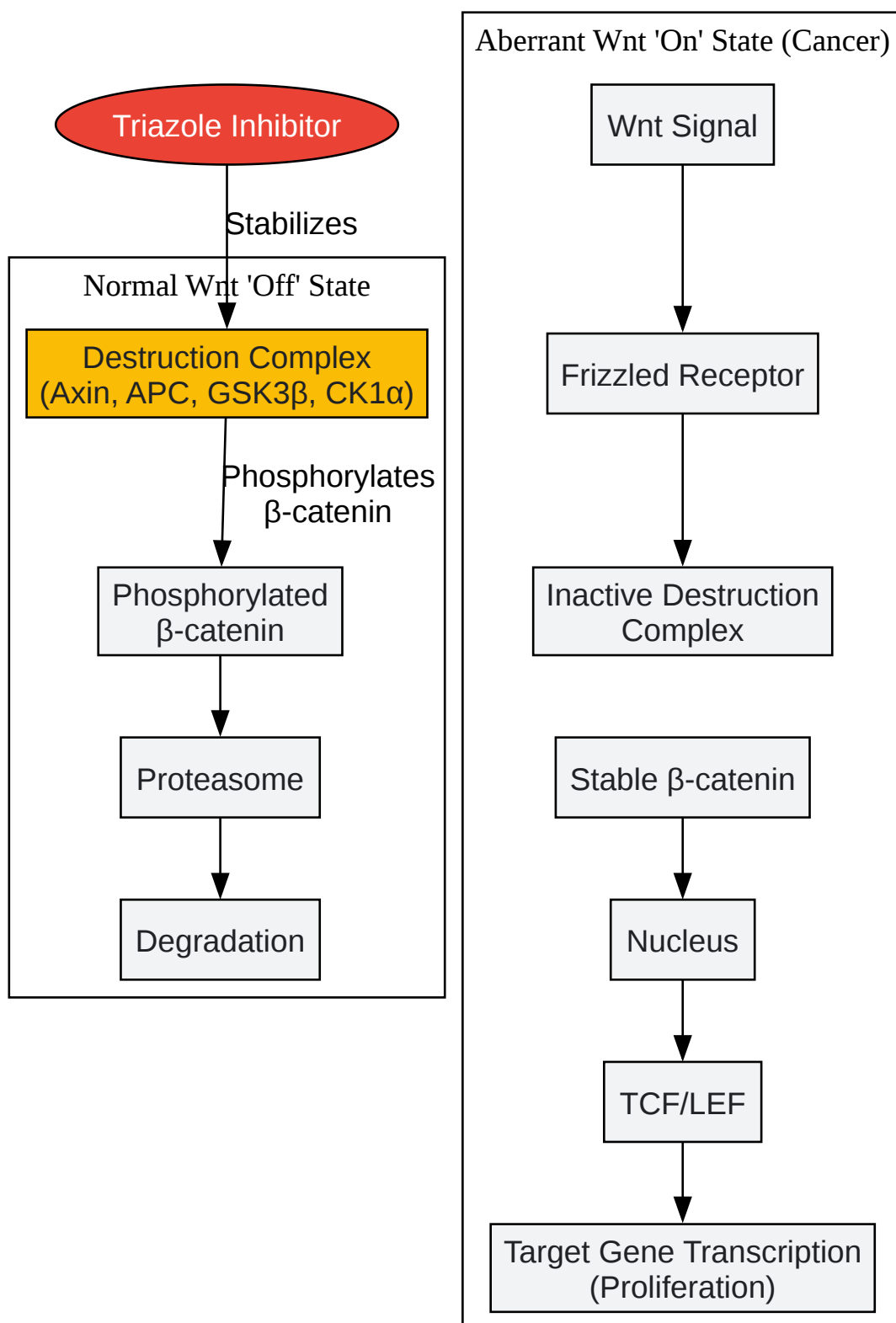


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Fig. 1: DNA alkylation by nitrogen mustards.

Triazoles: Inhibition of the Wnt/ β -catenin Signaling Pathway

Certain triazole-containing compounds have been identified as inhibitors of the Wnt/ β -catenin signaling pathway, which is often dysregulated in various cancers.[3][13][14][15] These inhibitors can promote the degradation of β -catenin, a key transcriptional coactivator in this pathway. By reducing β -catenin levels, the transcription of Wnt target genes that drive cell proliferation is suppressed.[3]

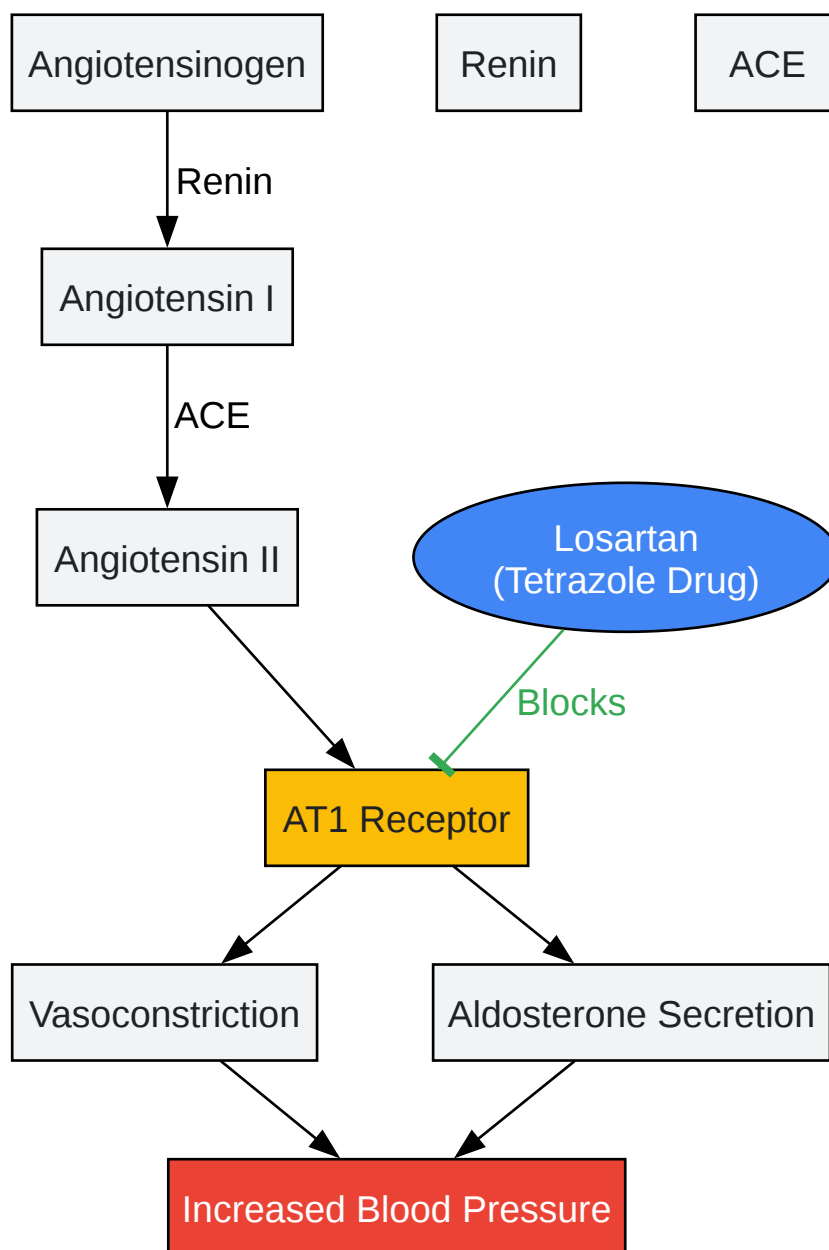


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Fig. 2: Inhibition of Wnt/β-catenin signaling by triazoles.

Tetrazoles: Antagonism of the Angiotensin II Receptor

Many antihypertensive drugs, such as Losartan, incorporate a tetrazole ring.[16] Tetrazoles can act as a bioisostere for the carboxylic acid group.[9] Losartan functions as an angiotensin II receptor blocker (ARB). It competitively inhibits the binding of angiotensin II to its AT1 receptor, preventing vasoconstriction and the release of aldosterone. This leads to a decrease in blood pressure.[2][16][17][18]



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Fig. 3: Mechanism of action of Losartan.

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